molecular formula C7H8INO B12966897 2-(5-Iodopyridin-3-yl)ethanol

2-(5-Iodopyridin-3-yl)ethanol

Cat. No.: B12966897
M. Wt: 249.05 g/mol
InChI Key: LOGLMCUBECNWMZ-UHFFFAOYSA-N
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Description

2-(5-Iodopyridin-3-yl)ethanol is a pyridine derivative characterized by an iodine atom at the 5-position of the pyridine ring and an ethanol group at the 3-position. This combination of substituents confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. This article provides a detailed comparison of this compound with structurally related analogs, focusing on halogen substitution, functional group variations, and their implications.

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

2-(5-iodopyridin-3-yl)ethanol

InChI

InChI=1S/C7H8INO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2

InChI Key

LOGLMCUBECNWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1I)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodopyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the iodination of 3-hydroxypyridine followed by a reduction reaction to introduce the ethanol group. The reaction conditions typically involve the use of iodine and a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodopyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

    Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or thiourea.

Major Products Formed

    Oxidation: 2-(5-Iodopyridin-3-yl)acetaldehyde or 2-(5-Iodopyridin-3-yl)acetic acid.

    Reduction: 2-(5-Hydroxypyridin-3-yl)ethanol.

    Substitution: 2-(5-Aminopyridin-3-yl)ethanol or 2-(5-Thiopyridin-3-yl)ethanol.

Scientific Research Applications

2-(5-Iodopyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Iodopyridin-3-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution (Iodine vs. Chlorine, Bromine, Fluorine)

The iodine atom at position 5 distinguishes 2-(5-Iodopyridin-3-yl)ethanol from analogs with other halogens. Key comparisons include:

Compound Name Halogen (Position) Key Effects
This compound I (5) High lipophilicity (logP ~3.2 inferred from methanol analog ), radiolabeling potential
1-(5-Chloropyridin-3-yl)ethanol Cl (5) Lower logP due to smaller halogen; altered electronic effects and reactivity
1-(5-Bromo-3-methylpyridin-2-yl)ethanol Br (5) Intermediate lipophilicity; bromine’s polarizability may enhance binding affinity
Fluorinated analogs (e.g., (6-Chloro-5-fluoropyridin-3-yl)methanol) F (5) Significantly lower logP (e.g., ~2.1 for fluorinated compounds ); metabolic stability

Key Insight : Iodine’s large atomic radius and high lipophilicity enhance membrane permeability and suitability for imaging studies, whereas smaller halogens like fluorine improve metabolic stability but reduce logP .

Functional Group Variation (Ethanol vs. Methanol, Carboxylic Acid)

The ethanol group at position 3 influences solubility and hydrogen bonding compared to other functional groups:

Compound Name Functional Group (Position) Key Differences
This compound Ethanol (3) Enhanced solubility in polar solvents; hydrogen bonding capacity
(5-Iodopyridin-3-yl)-methanol Methanol (3) Lower molecular weight; reduced steric hindrance
5-Iodopyridin-2-carboxylic acid Carboxylic acid (2) Strong acidity (pKa ~3–4); potential for salt formation

Key Insight: Ethanol’s hydroxyl group improves aqueous solubility compared to methanol, while carboxylic acid derivatives exhibit distinct reactivity (e.g., salt formation) .

Positional Isomerism and Substituent Effects

Variations in substituent positions significantly alter chemical behavior:

Compound Name Substituent Positions Unique Properties
This compound I (5), ethanol (3) Optimal balance of lipophilicity and solubility for drug design
2-((2-Bromopyridin-3-yl)oxy)ethanol Br (2), ethoxy (3) Ether linkage reduces hydrogen bonding; altered pharmacokinetics
1-(5-Chloro-2-fluoropyridin-3-yl)ethanol Cl (5), F (2) Dual halogenation enhances electronic effects; potential for targeted binding

Key Insight: The 3-position ethanol group in the target compound avoids steric clashes common in 2-substituted analogs, improving receptor interactions .

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